Undecyl 2-benzamidobenzoate
Description
Undecyl 2-benzamidobenzoate is a benzoate ester derivative featuring a long undecyl chain (C11) and a benzamido functional group. Structurally, it combines a hydrophobic alkyl chain with a polar aromatic core, making it suitable for applications requiring controlled solubility, such as surfactants, drug delivery systems, or stabilizers in formulations .
Properties
Molecular Formula |
C25H33NO3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
undecyl 2-benzamidobenzoate |
InChI |
InChI=1S/C25H33NO3/c1-2-3-4-5-6-7-8-9-15-20-29-25(28)22-18-13-14-19-23(22)26-24(27)21-16-11-10-12-17-21/h10-14,16-19H,2-9,15,20H2,1H3,(H,26,27) |
InChI Key |
IPVCYQBODGZEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 2-benzamidobenzoate typically involves the esterification of 2-benzamidobenzoic acid with undecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Undecyl 2-benzamidobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzamido group to an amine.
Substitution: The benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Undecyl 2-benzamidobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacologically active compound.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of undecyl 2-benzamidobenzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The undecyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and enhancing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Undecyl 2-benzamidobenzoate belongs to the benzoate ester family, sharing core structural features with compounds like methyl benzoate (CAS 93-58-3) and isopropyl benzoate (CAS 939-48-0) . Key differences include:
- Chain Length and Branching : The undecyl chain is significantly longer than methyl or isopropyl groups, increasing hydrophobicity and reducing volatility compared to shorter-chain esters .
Table 1: Structural and Physicochemical Comparison of Benzoate Esters
| Compound | CAS # | Chain Type | Molecular Weight (g/mol) | Solubility (Water) | Key Applications |
|---|---|---|---|---|---|
| Methyl benzoate | 93-58-3 | Aliphatic saturated | 136.15 | Low | Flavoring agent |
| Isopropyl benzoate | 939-48-0 | Aliphatic branched | 178.23 | Moderate | Plasticizer |
| cis-3-Hexenyl benzoate | 25152-85-6 | Aliphatic unsaturated | 206.28 | Low | Fragrance |
| This compound* | - | Aliphatic saturated (C11) | ~375.5 | Very low | Surfactant, Drug delivery |
*Data inferred from undecyl alcohol (CAS 112-42-5) and benzoate analogs .
Physicochemical Properties
- Solubility: The long undecyl chain reduces water solubility compared to methyl or isopropyl esters, enhancing compatibility with nonpolar matrices .
- Volatility : this compound is less volatile than undecyl alcohol (boiling point ~243°C for C11 alcohol ), a property critical for sustained-release applications.
- Thermal Stability: The benzamido group may improve thermal stability relative to aliphatic esters, as seen in 2-aminobenzamide derivatives .
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- First Aid : For skin contact, wash immediately with soap/water. If inhaled, move to fresh air and seek medical evaluation .
- Storage : Store in airtight containers at 4°C, away from light, to prevent hydrolysis of the ester moiety .
What experimental design strategies optimize the assessment of this compound’s pharmacokinetic properties in preclinical models?
Advanced Research Question
- Dose Escalation Studies : Use a crossover design in rodent models to assess bioavailability, with LC-MS/MS quantification of plasma concentrations .
- Metabolite Profiling : Employ hepatic microsome assays (human/rat) to identify cytochrome P450-mediated metabolites .
- Control Groups : Include vehicle controls and comparator compounds (e.g., benzamide derivatives) to contextualize efficacy .
Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?
Basic Research Question
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and logP measurements via HPLC retention time .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities in polymorphic forms .
How can researchers address discrepancies between in vitro and in vivo activity data for this compound-based therapeutic candidates?
Advanced Research Question
- Assay Optimization : Replicate in vivo conditions (e.g., serum protein binding, pH gradients) in vitro using 3D cell cultures .
- Pharmacodynamic Modeling : Apply compartmental models to correlate dose-response curves across models .
- Metabolite Interference : Test metabolites (synthesized or isolated) for off-target effects using kinase profiling panels .
What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?
Advanced Research Question
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like COX-2 or histone deacetylases (HDACs) .
- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess ligand-protein stability .
- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors .
How should researchers design controlled experiments to evaluate the catalytic efficiency of this compound in organic reactions?
Basic Research Question
- Substrate Scope : Test diverse substrates (e.g., aryl halides, alkenes) under standardized conditions (room temperature, inert atmosphere) .
- Kinetic Studies : Measure turnover frequency (TOF) via GC-MS or UV-Vis spectroscopy at fixed time intervals .
- Control Reactions : Exclude the catalyst or replace it with analogous esters to isolate its role .
What methodologies are recommended for cross-validating the biological activity data of this compound across different assay platforms?
Advanced Research Question
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell viability (MTT assays) .
- Blinded Replication : Partner with independent labs to repeat studies using identical protocols .
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify consensus activity profiles .
What are the best practices for troubleshooting low yields in the synthesis of this compound analogs?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
